molecular formula C12H16N2O2 B14163561 2-(3-Phenylpiperazin-1-YL)acetic acid

2-(3-Phenylpiperazin-1-YL)acetic acid

Cat. No.: B14163561
M. Wt: 220.27 g/mol
InChI Key: VIHVTSWVUHMYOU-UHFFFAOYSA-N
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Description

2-(3-Phenylpiperazin-1-YL)acetic acid is a chemical compound with the molecular formula C12H16N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Phenylpiperazin-1-YL)acetic acid typically involves the reaction of phenylpiperazine with chloroacetic acid under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The general reaction scheme is as follows:

  • Phenylpiperazine + Chloroacetic Acid → this compound

The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Phenylpiperazin-1-YL)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(3-Phenylpiperazin-1-YL)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Phenylpiperazin-1-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to exert its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenyl group and an acetic acid moiety attached to a piperazine ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-(3-phenylpiperazin-1-yl)acetic acid

InChI

InChI=1S/C12H16N2O2/c15-12(16)9-14-7-6-13-11(8-14)10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,15,16)

InChI Key

VIHVTSWVUHMYOU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(N1)C2=CC=CC=C2)CC(=O)O

Origin of Product

United States

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